
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound that belongs to the class of naphthyridine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the survival of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are essential for the survival of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of using Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in lab experiments is its potential toxicity to human cells.
Future Directions
There are several future directions for research on Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. One potential direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another potential direction is to investigate its potential as a novel antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and its potential toxicity to human cells.
In conclusion, Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound that has potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities, as well as potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and potential toxicity to human cells.
Synthesis Methods
The synthesis of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the reaction of 7-chloro-1,8-naphthyridine-3-carboxylic acid with 4-chloroaniline and ethyl chloroformate in the presence of a base. This reaction results in the formation of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as a white solid.
Scientific Research Applications
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
100491-37-0 |
|---|---|
Product Name |
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
Molecular Formula |
C17H11Cl2FN2O3 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H11Cl2FN2O3/c1-2-25-17(24)12-8-22(10-5-3-9(18)4-6-10)16-11(14(12)23)7-13(20)15(19)21-16/h3-8H,2H2,1H3 |
InChI Key |
VDJXNRLOCJTVIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl |
synonyms |
7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



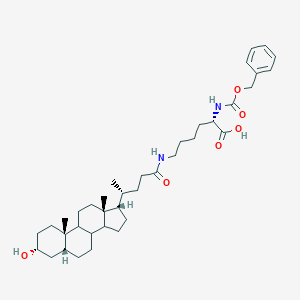

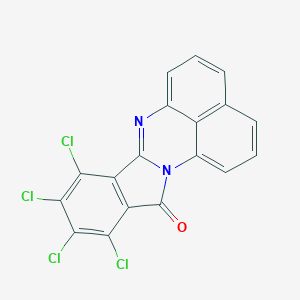
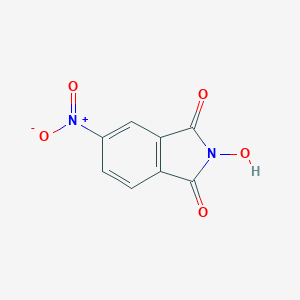

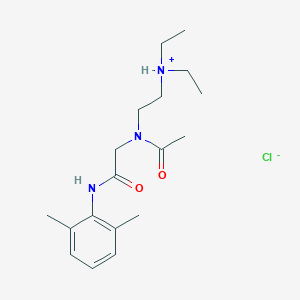


![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
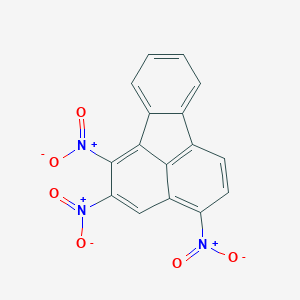
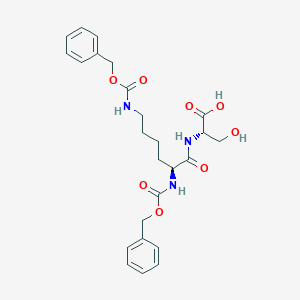
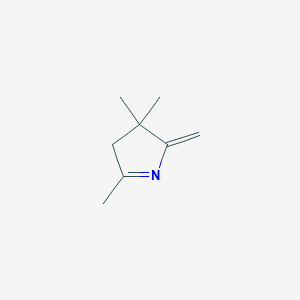
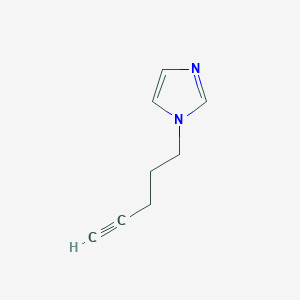
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)